molecular formula C17H26ClN3O2S B1676959 Naratriptan hydrochloride CAS No. 143388-64-1

Naratriptan hydrochloride

Cat. No.: B1676959
CAS No.: 143388-64-1
M. Wt: 371.9 g/mol
InChI Key: AWEZYKMQFAUBTD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Naratriptan hydrochloride is a selective agonist for the 5-hydroxytryptamine1 (5-HT1) receptor subtype . This receptor subtype is primarily found in cranial and coronary arteries, and plays a crucial role in the regulation of vascular tone .

Mode of Action

This compound interacts with its target, the 5-HT1 receptor, by binding to it with high affinity . This binding action results in several changes:

Biochemical Pathways

The biochemical pathways affected by naratriptan involve the serotonin (5-HT) system . Naratriptan’s actions lead to:

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

Result of Action

The primary result of naratriptan’s action is the relief of migraine headache . This is achieved through the combined effects of vasoconstriction, inhibition of inflammation, and decreased transmission of pain signals .

Action Environment

The action of naratriptan can be influenced by various environmental factors. For instance, individuals with renal or hepatic impairment may have altered drug metabolism, leading to prolonged drug half-life . Additionally, the drug’s efficacy can be affected by individual differences in pain threshold, the severity and type of migraine, and the presence of aura .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naratriptan Hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-hydrazino-N-methyl-benzenethanesulfonamide with 1-methyl-4-piperidineacetaldehyde in a mixture of water and hydrochloric acid. This reaction yields a hydrazone compound, which is then treated with polyphosphate ester in chloroform to obtain the crude Naratriptan base .

Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as lyophilization and the use of fast-disintegrating tablet formulations have been explored to enhance the drug’s bioavailability and onset of action .

Chemical Reactions Analysis

Types of Reactions: Naratriptan Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and formulation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides and sulfonyl chlorides.

Major Products: The primary product of these reactions is this compound itself, which is used in pharmaceutical formulations for migraine treatment .

Scientific Research Applications

Naratriptan Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Naratriptan Hydrochloride: this compound is unique due to its longer half-life compared to other triptans, which allows for sustained relief from migraine symptoms. Additionally, its high selectivity for 5-HT1B and 5-HT1D receptors minimizes side effects associated with non-selective serotonin receptor agonists .

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZYKMQFAUBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049064
Record name Naratriptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143388-64-1
Record name 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143388-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naratriptan hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naratriptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARATRIPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?

A1: this compound is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of this compound. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying this compound and assessing its stability under various conditions. []

Q4: What are some innovative approaches to improve the delivery and bioavailability of this compound?

A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of this compound. These include:

  • Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []
  • Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []
  • Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]
  • Ethosomes and Deformable Vesicles: Studies have explored incorporating this compound into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]

Q5: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A5: Several analytical techniques are employed for the accurate quantification of this compound in pharmaceutical formulations.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]
  • UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]
  • Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations. []
  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of this compound and its potential degradation products. []

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